molecular formula C10H12OS B13214520 3-Phenylthiolan-3-ol

3-Phenylthiolan-3-ol

Cat. No.: B13214520
M. Wt: 180.27 g/mol
InChI Key: HPDIEPJBYXYQPN-UHFFFAOYSA-N
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Description

3-Phenylthiolan-3-ol is an organic compound with the molecular formula C₁₀H₁₂OS It is characterized by a thiol group attached to a thiolane ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiolan-3-ol typically involves the reaction of phenylmagnesium bromide with thiolane-3-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{C}4\text{H}7\text{OS} \rightarrow \text{C}{10}\text{H}{12}\text{OS} + \text{MgBrOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The compound can be reduced to form a thiolane derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Phenylsulfonic acid derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-Phenylthiolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Phenylthiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Thiophenol: Similar to 3-Phenylthiolan-3-ol but lacks the thiolane ring.

    Phenylmethanethiol: Contains a thiol group attached to a phenyl ring but lacks the thiolane ring.

    Benzyl mercaptan: Similar structure but with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of both a thiolane ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3-phenylthiolan-3-ol

InChI

InChI=1S/C10H12OS/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

HPDIEPJBYXYQPN-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(C2=CC=CC=C2)O

Origin of Product

United States

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